molecular formula C6H11BO2 B1350886 1-cyclohexenylboronic Acid CAS No. 89490-05-1

1-cyclohexenylboronic Acid

Cat. No. B1350886
CAS RN: 89490-05-1
M. Wt: 125.96 g/mol
InChI Key: XZWQKJXJNKYMAP-UHFFFAOYSA-N
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Description

1-Cyclohexenylboronic Acid, also known by its CAS number 89490-05-1 , is a boronic acid derivative with broad applications in various fields of research and industry. It is often used in laboratory settings .


Molecular Structure Analysis

The molecular formula of 1-Cyclohexenylboronic Acid is C6H11BO2 . The InChI Key is XZWQKJXJNKYMAP-UHFFFAOYSA-N . The SMILES representation is OB(O)C1=CCCCC1 .

Scientific Research Applications

    Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .

    Biological Labelling, Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • Boronic acids have been used for electrophoresis of glycated molecules .
    • They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

    Therapeutics and Separation Technologies

    • Boronic acids have been used in the development of therapeutics .
    • They have also been used in separation technologies .

    Chemical Synthesis

    • 1-Cyclohexenylboronic Acid is often used in chemical synthesis . Its unique properties make it a valuable reagent in the creation of various chemical compounds .

    Chromatography

    • Boronic acids, including 1-Cyclohexenylboronic Acid, can be used in chromatography . They can be used as ligands in affinity chromatography for separating glycoproteins .

    Mass Spectrometry

    • Boronic acids can also be used in mass spectrometry . They can be used to fulfill sample manipulation during mass spectrometry .

    Chemical Synthesis

    • 1-Cyclohexenylboronic Acid is often used in chemical synthesis . Its unique properties make it a valuable reagent in the creation of various chemical compounds .

    Chromatography

    • Boronic acids, including 1-Cyclohexenylboronic Acid, can be used in chromatography . They can be used as ligands in affinity chromatography for separating glycoproteins .

    Mass Spectrometry

    • Boronic acids can also be used in mass spectrometry . They can be used to fulfill sample manipulation during mass spectrometry .

Safety And Hazards

1-Cyclohexenylboronic Acid is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclohexen-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQKJXJNKYMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397532
Record name cyclohexen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexenylboronic Acid

CAS RN

89490-05-1
Record name cyclohexen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclohexenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexenylboronic Acid
Reactant of Route 2
1-cyclohexenylboronic Acid
Reactant of Route 3
1-cyclohexenylboronic Acid
Reactant of Route 4
1-cyclohexenylboronic Acid
Reactant of Route 5
1-cyclohexenylboronic Acid
Reactant of Route 6
1-cyclohexenylboronic Acid

Citations

For This Compound
23
Citations
C Wang, J Zhang, J Tang, G Zou - Advanced Synthesis & …, 2017 - Wiley Online Library
… 1-pentenylboronic acid (1 k), 1-cyclohexenylboronic acid (1 l) and trans-(2-phenylethenyl)acid (1 m), reacted similarly to electron-rich aryl boronic acids while heterocyclic boronic acids (…
Number of citations: 21 onlinelibrary.wiley.com
H Zhu, Y Shen, Q Deng, J Chen, T Tu - Chemical Communications, 2017 - pubs.rsc.org
… Challenging alkenyl boronic acids were also considered as suitable substrates for this protocol, and E-phenylethenylboronic acid and 1-cyclohexenylboronic acid were converted to the …
Number of citations: 42 pubs.rsc.org
J Xing, W Zhu, B Ye, T Lu, T Hayashi, X Dou - ACS Catalysis, 2020 - ACS Publications
… In addition, 1-cyclohexenylboronic acid was tolerated (3t, 5t). All the examples produced the divergent ring-opening products in high yields with perfect chemoselectivities. …
Number of citations: 12 pubs.acs.org
H Zhu, Y Shen, Q Deng, C Huang… - Chemistry–An Asian …, 2017 - Wiley Online Library
A practical and straightforward bimetallic Pd/Cu catalytic system has been developed. This system affords various sulfonamides in one pot from easy‐to‐handle and readily available …
Number of citations: 46 onlinelibrary.wiley.com
C Feng, TP Loh - Organic letters, 2014 - ACS Publications
… Furthermore, it was demonstrated that this reaction was not limited to the terminal alkenylboronic acids, and when 1-cyclohexenylboronic acid 2m was employed, the desired product …
Number of citations: 32 pubs.acs.org
T Nishimura, J Wang, M Nagaosa… - Journal of the …, 2010 - ACS Publications
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters took place efficiently to give high yields of β-aryl-β-amino acid esters with 96−99% …
Number of citations: 80 pubs.acs.org
J Lee, N Drinkwater, S McGowan… - ChemMedChem, 2021 - Wiley Online Library
Aminopeptidase N (APN/CD13) is a zinc‐dependent ubiquitous transmembrane ectoenzyme that is widely present in different types of cells. APN is one of the most extensively studied …
XY Liu, HB Zhu, YJ Shen, J Jiang, T Tu - Chinese Chemical Letters, 2017 - Elsevier
… Intriguingly, when a challenging alkenyl substrate (1-cyclohexenylboronic acid) was applied, the corresponding product 26 was produced even in a quantitative yield. …
Number of citations: 15 www.sciencedirect.com
AML Hell - 2020 - ora.ox.ac.uk
… Synthetic pathway to 3 with a modified Rh-catalysed AAAr followed by a Suzuki cross-coupling between the aryl chloride 7 and 1-cyclohexenylboronic acid; d. Further potential diene …
Number of citations: 1 ora.ox.ac.uk
N Liu, J Yao, L Yin, T Lu, Z Tian, X Dou - ACS Catalysis, 2019 - ACS Publications
An expeditious synthetic route to 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids was developed under rhodium catalysis, and selective 1,4-rhodium …
Number of citations: 31 pubs.acs.org

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